Cas no 1500252-32-3 (({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)hydrazine)

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)hydrazineは、高度に特殊化された有機化合物であり、ビシクロ[4.2.0]オクタトリエン骨格とヒドラジン基を有するユニークな構造を特徴とします。この化合物は、医薬品中間体や材料科学分野での応用が期待される特異的反応性を示します。特に、立体障害を有するビシクロ骨格により、選択的な反応サイトを提供し、複雑な分子構築に有用です。ヒドラジン部位は求核剤として機能し、カルボニル化合物やケトンとの反応性に優れています。安定性と反応性のバランスが良く、有機合成化学において多様な変換が可能です。

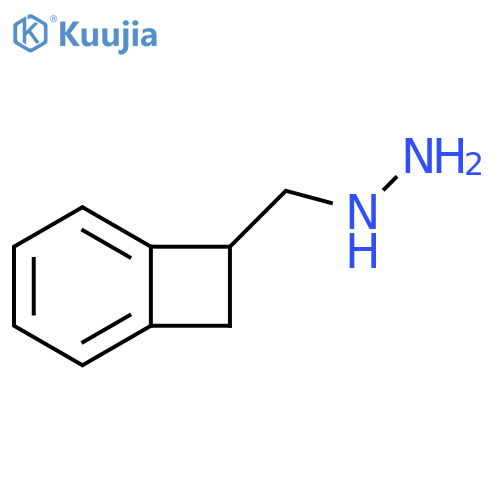

1500252-32-3 structure

商品名:({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)hydrazine

CAS番号:1500252-32-3

MF:C9H12N2

メガワット:148.204981803894

MDL:MFCD21764787

CID:5244407

({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- Hydrazine, (bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-

- ({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)hydrazine

-

- MDL: MFCD21764787

- インチ: 1S/C9H12N2/c10-11-6-8-5-7-3-1-2-4-9(7)8/h1-4,8,11H,5-6,10H2

- InChIKey: CLGOZBWXBYDHRE-UHFFFAOYSA-N

- ほほえんだ: N(CC1CC2C1=CC=CC=2)N

({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-278780-10g |

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)hydrazine |

1500252-32-3 | 10g |

$2708.0 | 2023-09-09 | ||

| Enamine | EN300-278780-5.0g |

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)hydrazine |

1500252-32-3 | 5.0g |

$2154.0 | 2023-03-01 | ||

| Enamine | EN300-278780-1.0g |

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)hydrazine |

1500252-32-3 | 1.0g |

$821.0 | 2023-03-01 | ||

| Enamine | EN300-278780-1g |

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)hydrazine |

1500252-32-3 | 1g |

$821.0 | 2023-09-09 | ||

| Enamine | EN300-278780-10.0g |

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)hydrazine |

1500252-32-3 | 10.0g |

$2708.0 | 2023-03-01 | ||

| Enamine | EN300-278780-2.5g |

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)hydrazine |

1500252-32-3 | 2.5g |

$1701.0 | 2023-09-09 | ||

| Enamine | EN300-278780-5g |

({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)hydrazine |

1500252-32-3 | 5g |

$2154.0 | 2023-09-09 |

({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)hydrazine 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1500252-32-3 (({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)hydrazine) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量